Density Differentiates the Oxiranylmethyl Derivative from the N–H Parent and N‑Alkyl Analogs
The experimental density of CAS 5411‑30‑3 (1.303 g/cm³) is higher than that of its direct N–H analog ethyl 4‑[(4‑methylphenyl)sulfonylamino]benzoate (CAS 739‑33‑3, 1.281 g/cm³) and the N‑ethyl derivative (CAS 70539‑63‑8, 1.222 g/cm³), yet lower than the N‑methyl analog (CAS 16965‑50‑7, 1.702 g/cm³) . This non‑linear trend reflects the additional mass and polarizability introduced by the oxirane oxygen while avoiding the tight packing of the smaller methyl group.
vs N–H analog 1.281
| Evidence Dimension | Density (g/cm³ at ambient conditions) |
|---|---|
| Target Compound Data | 1.303 |
| Comparator Or Baseline | Ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate (CAS 739-33-3): 1.281 |
| Quantified Difference | Δ = +0.022 g/cm³ (1.7% increase) |
| Conditions | Experimental density values sourced from Chem960 and Chemsrc databases; measurement conditions not fully specified but standard ambient temperature. |
Why This Matters
Density dictates formulation behavior in coatings, polymer composites, and solvent-based reactions; the 1.7% difference relative to the N–H analog is sufficient to alter sedimentation and mixing characteristics in multi-component systems.
